molecular formula C18H20N2O5S B5185501 methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B5185501
M. Wt: 376.4 g/mol
InChI Key: URBVVTWRKCIEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as EGM-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EGM-10 is a glycine derivative that belongs to the class of non-peptide glycine site N-methyl-D-aspartate (NMDA) receptor antagonists.

Scientific Research Applications

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that contributes to various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of neuropathic pain, depression, and anxiety. In medicinal chemistry, this compound has been used as a lead compound for the development of novel NMDA receptor antagonists with improved pharmacological properties.

Mechanism of Action

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate acts as a non-competitive antagonist of the glycine site of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the glycine site, this compound inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that this compound can reduce the release of glutamate and inflammatory cytokines from activated microglia, which are immune cells in the brain that play a key role in neuroinflammation. In vivo studies have shown that this compound can attenuate the behavioral and histopathological changes induced by excitotoxicity, ischemia, and traumatic brain injury. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages as a research tool, such as its high potency and selectivity for the glycine site of the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, this compound also has some limitations, such as its poor solubility in water and its instability under acidic conditions, which can affect its bioavailability and pharmacokinetics.

Future Directions

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has significant potential for future research and development in various fields. Some possible future directions include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of this compound production.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent.
3. Development of novel NMDA receptor antagonists based on the structure of this compound with improved pharmacological properties, such as better solubility and selectivity.
4. Investigation of the role of this compound in other neurological disorders, such as epilepsy, Parkinson's disease, and multiple sclerosis.
5. Exploration of the potential synergistic effects of this compound with other pharmacological agents, such as opioids, cannabinoids, and antidepressants.
Conclusion
In conclusion, this compound is a synthetic compound that has shown significant potential for various scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry. This compound acts as a non-competitive antagonist of the glycine site of the NMDA receptor and has been shown to have neuroprotective, anxiolytic, and antidepressant-like effects in different experimental models. Despite some limitations, this compound remains a valuable research tool and a promising lead compound for the development of novel NMDA receptor antagonists with therapeutic potential.

Synthesis Methods

The synthesis of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with N-ethyl-N-(phenylsulfonyl) glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

methyl 4-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-20(26(23,24)16-7-5-4-6-8-16)13-17(21)19-15-11-9-14(10-12-15)18(22)25-2/h4-12H,3,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBVVTWRKCIEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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